2-Naphthalen-2-ylphthalazin-1-one
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Overview
Description
2-Naphthalen-2-ylphthalazin-1-one is a compound that belongs to the class of phthalazinone derivatives. These compounds are known for their significant biological activities and pharmacological properties. The structure of this compound consists of a phthalazinone core with a naphthalene moiety attached to it. This unique structure imparts various chemical and biological properties to the compound, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalen-2-ylphthalazin-1-one can be achieved through several methods. One common approach involves the condensation reaction of o-benzoyl benzoic acid with hydrazine hydrate in boiling ethanol . This method is straightforward and provides good yields of the desired product. Another method involves the use of 2-naphthol as a starting material in multicomponent reactions to construct the phthalazinone scaffold . These reactions often utilize microwave irradiation to enhance reaction rates and yields.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The use of microwave irradiation and other green chemistry principles can be employed to make the process more efficient and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-Naphthalen-2-ylphthalazin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the naphthalene moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Friedel-Crafts acylation using aluminum chloride as a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction may produce dihydro derivatives .
Scientific Research Applications
2-Naphthalen-2-ylphthalazin-1-one has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-Naphthalen-2-ylphthalazin-1-one involves its interaction with various molecular targets. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular pathways and targets are still under investigation, but its ability to interact with multiple targets makes it a versatile compound in pharmacology .
Comparison with Similar Compounds
2-Naphthalen-2-ylphthalazin-1-one can be compared with other similar compounds, such as:
Phthalazinone Derivatives: These compounds share the phthalazinone core but differ in their substituents.
Naphthalene Derivatives: Compounds like naphthoquinones and naphthols share the naphthalene moiety and exhibit similar chemical reactivity.
The uniqueness of this compound lies in its combined phthalazinone and naphthalene structure, which imparts a distinct set of chemical and biological properties .
Properties
Molecular Formula |
C18H12N2O |
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Molecular Weight |
272.3 g/mol |
IUPAC Name |
2-naphthalen-2-ylphthalazin-1-one |
InChI |
InChI=1S/C18H12N2O/c21-18-17-8-4-3-7-15(17)12-19-20(18)16-10-9-13-5-1-2-6-14(13)11-16/h1-12H |
InChI Key |
FSLCVBMZDHZDKO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)N3C(=O)C4=CC=CC=C4C=N3 |
Origin of Product |
United States |
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